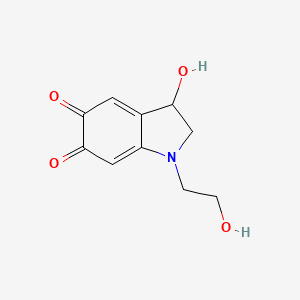
3-Hydroxy-1-(2-hydroxyethyl)-2,3-dihydro-1H-indole-5,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-1-(2-hydroxyethyl)-2,3-dihydro-1H-indole-5,6-dione is a compound that belongs to the indole family, which is known for its diverse biological activities. Indole derivatives have been extensively studied due to their wide range of applications in medicinal chemistry, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-(2-hydroxyethyl)-2,3-dihydro-1H-indole-5,6-dione can be achieved through various synthetic routes. One common method involves the reaction of ethanolamine with a mixture of aromatic aldehyde and methyl acylpyruvates in dioxane at room temperature . This reaction yields 5-aryl-4-acyl-3-hydroxy-1-(2-hydroxyethyl)-3-pyrrolin-2-ones, which can be further processed to obtain the desired indole derivative.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of catalysts and specific reaction conditions, such as temperature and solvent choice, are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-1-(2-hydroxyethyl)-2,3-dihydro-1H-indole-5,6-dione undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and include factors like temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound with different functional groups.
Applications De Recherche Scientifique
3-Hydroxy-1-(2-hydroxyethyl)-2,3-dihydro-1H-indole-5,6-dione has numerous scientific research applications, including:
Chemistry: Used as a building block for synthesizing various indole derivatives with potential biological activities.
Biology: Studied for its role in biological processes and interactions with biomolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-1-(2-hydroxyethyl)-2,3-dihydro-1H-indole-5,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Hydroxy-1-(2-hydroxyethyl)-2,3-dihydro-1H-indole-5,6-dione include other indole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C10H11NO4 |
|---|---|
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
3-hydroxy-1-(2-hydroxyethyl)-2,3-dihydroindole-5,6-dione |
InChI |
InChI=1S/C10H11NO4/c12-2-1-11-5-10(15)6-3-8(13)9(14)4-7(6)11/h3-4,10,12,15H,1-2,5H2 |
Clé InChI |
UGZDZOZIZXDDEI-UHFFFAOYSA-N |
SMILES canonique |
C1C(C2=CC(=O)C(=O)C=C2N1CCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


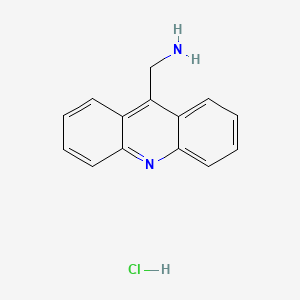
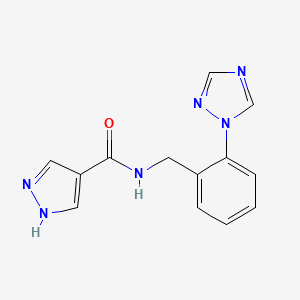
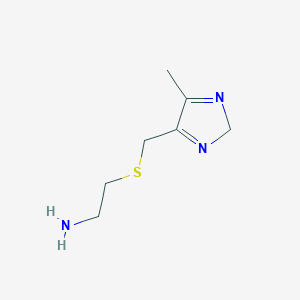

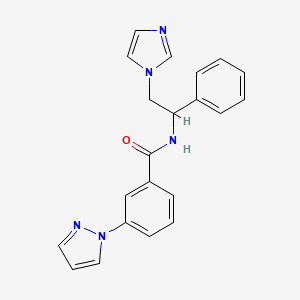

![(1R,4R)-Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13108986.png)
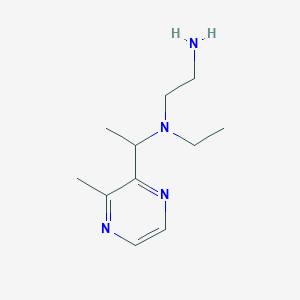
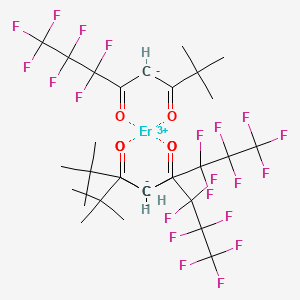
![8-Chloroimidazo[1,2-b]pyridazin-3-amine](/img/structure/B13109005.png)
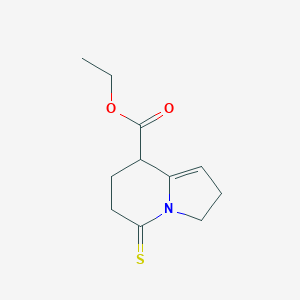
![1,3-Dimethyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B13109024.png)
![4-Bromo-7H-naphtho[1,8-gh]quinolin-7-one](/img/structure/B13109038.png)

